molecular formula C8H9NO2 B571692 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde CAS No. 124815-00-5

3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B571692
CAS No.: 124815-00-5
M. Wt: 151.165
InChI Key: TWBDFPOXNXGYNR-UHFFFAOYSA-N
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Description

3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with acetyl, methyl, and formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the Vilsmeier-Haack reaction, which involves the formation of a formyl group on the pyrrole ring, followed by a Friedel-Crafts acylation to introduce the acetyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products Formed

    Oxidation: 3-acetyl-4-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 3-acetyl-4-methyl-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its formyl and acetyl groups can undergo chemical modifications, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both acetyl and methyl groups on the pyrrole ring, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-9-7(4-10)8(5)6(2)11/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBDFPOXNXGYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C(=O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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